molecular formula C10H15IO2 B13461126 Ethyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate

Ethyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate

Cat. No.: B13461126
M. Wt: 294.13 g/mol
InChI Key: QIEGPYXMPBZGNE-UHFFFAOYSA-N
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Description

Ethyl 3-{3-iodobicyclo[111]pentan-1-yl}propanoate is a chemical compound characterized by the presence of an ethyl ester group and a bicyclo[111]pentane core with an iodine atom attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate typically involves the reaction of propellane with ethyl 3-bromopropanoate in the presence of iodine. The reaction proceeds through a radical mechanism, where the propellane reacts with the iodine to form the iodinated bicyclo[1.1.1]pentane intermediate, which then reacts with ethyl 3-bromopropanoate to form the final product.

Industrial Production Methods

This approach allows for the efficient production of the compound in larger quantities by maintaining optimal reaction conditions and minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon by using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, typically in the presence of a base such as sodium hydride.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of substituted bicyclo[1.1.1]pentane derivatives.

    Reduction: Formation of the corresponding hydrocarbon.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Ethyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.

    Biology: Investigated for its potential as a bioisostere, mimicking the properties of other biologically active compounds.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ethyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate involves its interaction with molecular targets through its unique structural features. The bicyclo[1.1.1]pentane core provides rigidity and stability, while the iodine atom and ester group allow for further functionalization and interaction with biological targets. The compound can engage in various molecular pathways, depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}acetate: Similar structure with an acetate group instead of a propanoate group.

    1-{3-iodobicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride: Contains an amine group instead of an ester group.

    2-{3-iodobicyclo[1.1.1]pentan-1-yl}acetic acid: Contains a carboxylic acid group instead of an ester group

Uniqueness

Ethyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate is unique due to its specific combination of the bicyclo[1.1.1]pentane core, iodine atom, and ethyl ester group. This combination provides a balance of stability, reactivity, and functionalization potential, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H15IO2

Molecular Weight

294.13 g/mol

IUPAC Name

ethyl 3-(3-iodo-1-bicyclo[1.1.1]pentanyl)propanoate

InChI

InChI=1S/C10H15IO2/c1-2-13-8(12)3-4-9-5-10(11,6-9)7-9/h2-7H2,1H3

InChI Key

QIEGPYXMPBZGNE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC12CC(C1)(C2)I

Origin of Product

United States

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